

Application Note: Spectroscopic Analysis of Bruceine C and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bruceine C	
Cat. No.:	B15560477	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the spectroscopic analysis of **Bruceine C**, a natural product of interest, using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). Due to the limited availability of published, fully assigned spectroscopic data for **Bruceine C**, this note utilizes data from the closely related analog, Dehydro**bruceine C**, to illustrate the analytical workflow and data interpretation.

Introduction

Bruceine C is a member of the quassinoid family, a group of structurally complex and highly oxygenated triterpenoids known for their wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. This application note outlines the standard protocols for acquiring and interpreting NMR and HR-MS data for the structural elucidation of **Bruceine C** and its analogs.

Spectroscopic Data

While a complete, publicly available dataset for **Bruceine C** is scarce, the following tables summarize the ¹H and ¹³C NMR data and HR-MS data for Dehydro**bruceine C**, which shares the same core structure with **Bruceine C**, differing by a double bond in the A-ring. This data is presented to exemplify the type of spectroscopic information crucial for structural assignment.



Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Dehydrobruceine C



1 5.95 (d, 10.0) 128.8 2 6.25 (d, 10.0) 155.4 3 - 204.5 4 - 125.2 5 3.35 (s) 51.2 6α 2.05 (m) 33.8 6β 2.50 (m) 7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.90 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5 OAc-2' 2.10 (s) 21.1	Position	δH (ppm), J (Hz)	δC (ppm)
3 - 204.5 4 - 125.2 5 3.35 (s) 51.2 6α 2.05 (m) 33.8 6β 2.50 (m) 7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	1	5.95 (d, 10.0)	128.8
4 - 125.2 5 3.35 (s) 51.2 6α 2.05 (m) 33.8 6β 2.50 (m) 7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	2	6.25 (d, 10.0)	155.4
5 3.35 (s) 51.2 6α 2.05 (m) 33.8 6β 2.50 (m) 7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	3	-	204.5
6α 2.05 (m) 33.8 6β 2.50 (m) 7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	4	-	125.2
6β 2.50 (m) 7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	5	3.35 (s)	51.2
7 4.05 (br s) 79.1 8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	6α	2.05 (m)	33.8
8 - 45.3 9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	6β	2.50 (m)	
9 2.95 (d, 5.0) 48.2 10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	7	4.05 (br s)	79.1
10 - 43.8 11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	8	-	45.3
11 4.85 (d, 5.0) 78.9 12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	9	2.95 (d, 5.0)	48.2
12 3.80 (s) 83.5 13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	10	-	43.8
13 - 47.5 14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	11	4.85 (d, 5.0)	78.9
14 3.20 (s) 68.1 15 - 170.1 16 - 168.9 17-CH3 1.90 (s) 20.8 18-CH3 1.60 (s) 25.7 19-CH3 1.25 (s) 29.7 20 - 108.2 21 - 170.5	12	3.80 (s)	83.5
15 - 170.1 16 - 168.9 17-CH ₃ 1.90 (s) 20.8 18-CH ₃ 1.60 (s) 25.7 19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	13	-	47.5
16 - 168.9 17-CH₃ 1.90 (s) 20.8 18-CH₃ 1.60 (s) 25.7 19-CH₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	14	3.20 (s)	68.1
17-CH3 1.90 (s) 20.8 18-CH3 1.60 (s) 25.7 19-CH3 1.25 (s) 29.7 20 - 108.2 21 - 170.5	15	-	170.1
18-CH3 1.60 (s) 25.7 19-CH3 1.25 (s) 29.7 20 - 108.2 21 - 170.5	16	-	168.9
19-CH ₃ 1.25 (s) 29.7 20 - 108.2 21 - 170.5	17-CH₃	1.90 (s)	20.8
20 - 108.2 21 - 170.5	18-CH₃	1.60 (s)	25.7
21 - 170.5	19-CH₃	1.25 (s)	29.7
	20	-	108.2
OAc-2' 2.10 (s) 21.1	21	-	170.5
	OAc-2'	2.10 (s)	21.1



OAc-3'	-	170.2

Note: The assignments are based on 1D and 2D NMR experiments (COSY, HSQC, HMBC). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: High-Resolution Mass Spectrometry (HR-MS)

Data for Dehvdrobruceine C

Parameter	Value
Ionization Mode	ESI+
Molecular Formula	C26H28O11
Calculated m/z	517.1659 [M+H]+
Measured m/z	517.1655 [M+H]+

Experimental Protocols NMR Spectroscopy

Objective: To obtain detailed structural information, including proton and carbon environments, and through-bond correlations.

Instrumentation:

- NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
- Solvent: Deuterated chloroform (CDCl3) or other appropriate deuterated solvents.
- Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.



Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

2D NMR:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass of the molecule and deduce its elemental composition.

Instrumentation:

- Mass Spectrometer: A high-resolution instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like quassinoids.

Sample Preparation:



- Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused directly into the mass spectrometer or introduced via an LC system.

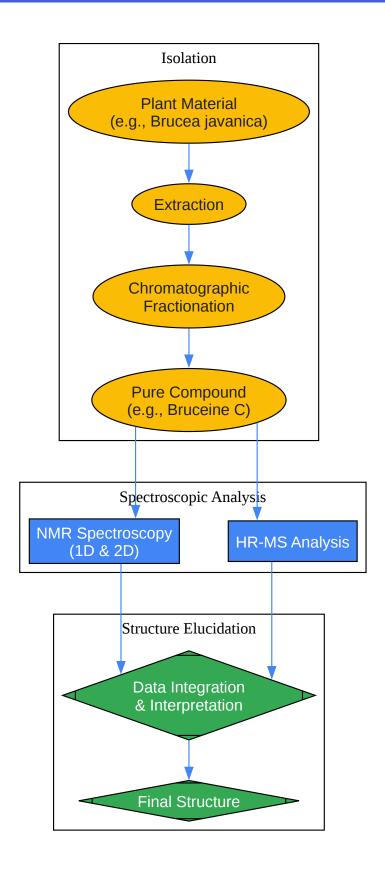
Data Acquisition:

- Acquire the mass spectrum in positive or negative ion mode. For quassinoids, positive mode
 ([M+H]+ or [M+Na]+) is often preferred.
- The instrument is calibrated using a known standard to ensure high mass accuracy.
- The measured accurate mass is used to calculate the elemental composition using specialized software.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Bruceine C**.





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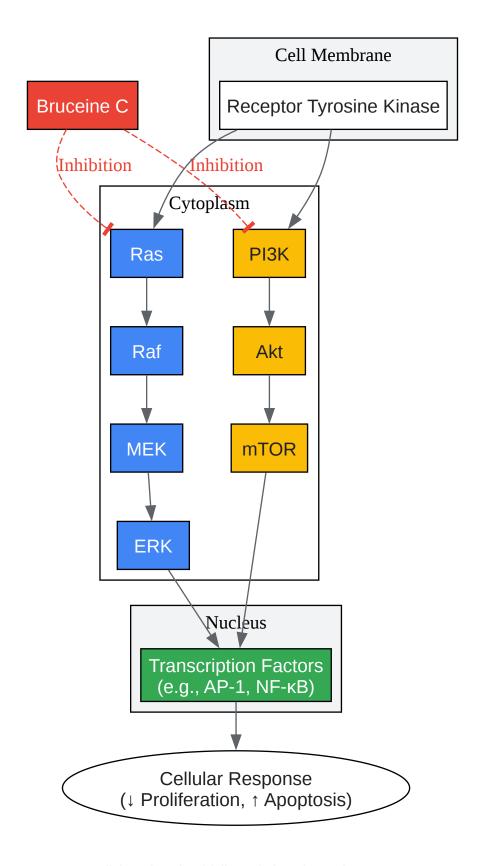
Caption: Experimental workflow for the isolation and spectroscopic analysis of **Bruceine C**.



Proposed Signaling Pathway

Based on the known biological activities of closely related Bruceine analogs, the following diagram depicts a plausible signaling pathway that may be modulated by **Bruceine C**.





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Caption: A proposed signaling pathway potentially modulated by **Bruceine C**.



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